

CP-465022 Hydrochloride: A Technical Guide for Epilepsy Research

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Compound of Interest		
Compound Name:	CP-465022 hydrochloride	
Cat. No.:	B10787888	Get Quote

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Abstract

CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Its ability to modulate excitatory neurotransmission has positioned it as a significant tool in the field of epilepsy research. This technical guide provides a comprehensive overview of CP-465022, including its mechanism of action, chemical properties, and preclinical data in epilepsy models. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research setting.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action at AMPA receptors is crucial for fast synaptic transmission.[3] Consequently, antagonists of the AMPA receptor are a key area of investigation for the development of novel anti-seizure medications. CP-465022 has emerged as a valuable research compound due to its high selectivity and non-competitive mechanism of action, which offers a distinct pharmacological profile compared to competitive antagonists.

Chemical Properties



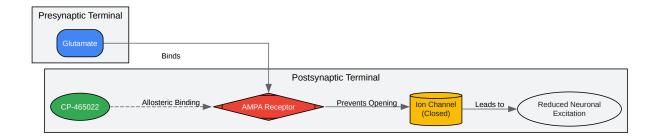
CP-465022 hydrochloride is a quinazolin-4-one derivative. A summary of its key chemical properties is provided in the table below.

Property	Value	Reference
Chemical Name	3-(2-Chlorophenyl)-2-[2-[6- [(diethylamino)methyl]-2- pyridinyl]ethenyl]-6-fluoro- 4(3H)-quinazolinone hydrochloride	[4]
Molecular Formula	C ₂₆ H ₂₄ ClFN ₄ O·HCl	[5]
Molecular Weight	499.41 g/mol	[5]
CAS Number	1785666-59-2	[5]
Purity	≥98% (HPLC)	[4][5]
Solubility	Soluble to 100 mM in DMSO	[5]

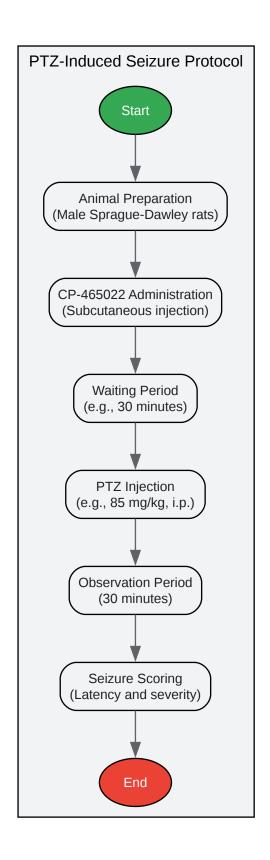
Mechanism of Action

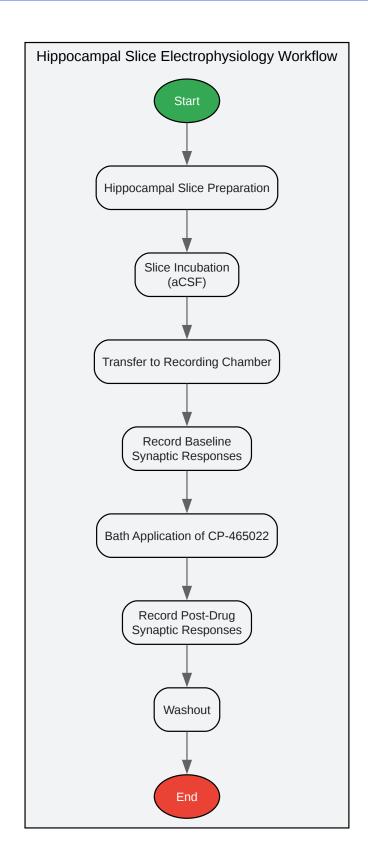
CP-465022 is a selective, non-competitive antagonist of the AMPA receptor.[1][6] This means it does not compete with glutamate for the agonist binding site. Instead, it binds to an allosteric site on the AMPA receptor complex, inducing a conformational change that prevents the ion channel from opening, even when glutamate is bound.[4] This non-competitive inhibition is not dependent on voltage or use.[6] CP-465022 exhibits high selectivity for AMPA receptors over other glutamate receptor subtypes, such as NMDA and kainate receptors.[1][6]











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